Cas no 877644-15-0 (3-(2-ethoxyethyl)-8-(4-ethoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

3-(2-ethoxyethyl)-8-(4-ethoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione structure
877644-15-0 structure
Product Name:3-(2-ethoxyethyl)-8-(4-ethoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
CAS No:877644-15-0
MF:C21H25N5O4
MW:411.454304456711
CID:6342036
PubChem ID:16615715
Update Time:2025-07-16

3-(2-ethoxyethyl)-8-(4-ethoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 3-(2-ethoxyethyl)-8-(4-ethoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
    • AKOS001371119
    • 877644-15-0
    • UPCMLD0ENAT5817371:001
    • Z237650060
    • 2-(2-ethoxyethyl)-6-(4-ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
    • F2542-0410
    • SR-01000021667
    • SR-01000021667-1
    • Inchi: 1S/C21H25N5O4/c1-5-29-12-11-24-19(27)17-18(23(4)21(24)28)22-20-25(17)13-14(3)26(20)15-7-9-16(10-8-15)30-6-2/h7-10,13H,5-6,11-12H2,1-4H3
    • InChI Key: ASEFHPUJAWLFPD-UHFFFAOYSA-N
    • SMILES: O=C1C2=C(N=C3N(C4C=CC(=CC=4)OCC)C(C)=CN23)N(C)C(N1CCOCC)=O

Computed Properties

  • Exact Mass: 411.19065430g/mol
  • Monoisotopic Mass: 411.19065430g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 7
  • Complexity: 641
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 81.3Ų

3-(2-ethoxyethyl)-8-(4-ethoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Pricemore >>

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3-(2-ethoxyethyl)-8-(4-ethoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Related Literature

Additional information on 3-(2-ethoxyethyl)-8-(4-ethoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione

Comprehensive Overview of 3-(2-ethoxyethyl)-8-(4-ethoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione (CAS No. 877644-15-0)

The compound 3-(2-ethoxyethyl)-8-(4-ethoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione (CAS No. 877644-15-0) is a structurally complex molecule that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This imidazo[1,2-g]purine derivative is characterized by its unique ethoxyethyl and ethoxyphenyl substituents, which contribute to its potential biological activities. Researchers are particularly interested in its applications as a small-molecule inhibitor or modulator in various therapeutic areas, including inflammation and metabolic disorders.

In recent years, the demand for novel heterocyclic compounds like 3-(2-ethoxyethyl)-8-(4-ethoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has surged due to their potential in drug discovery and targeted therapy. The compound's purine core is a common scaffold in many biologically active molecules, making it a valuable candidate for further investigation. Its ethoxy functional groups enhance its solubility and bioavailability, which are critical factors in pharmacokinetic optimization.

One of the most frequently searched questions related to this compound is: "What are the potential therapeutic applications of imidazo[1,2-g]purine derivatives?" Current studies suggest that such derivatives may play a role in modulating enzyme activity or receptor binding, particularly in pathways associated with cellular signaling and inflammation. The ethoxyphenyl moiety, in particular, is believed to contribute to the compound's affinity for specific biological targets, making it a subject of ongoing research.

Another area of interest is the synthetic methodology for producing 3-(2-ethoxyethyl)-8-(4-ethoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione. Researchers are exploring efficient and scalable routes to synthesize this compound, with a focus on green chemistry principles to minimize environmental impact. The use of catalytic processes and microwave-assisted synthesis has been investigated to improve yield and purity.

The compound's structural uniqueness also makes it a candidate for computational drug design. Molecular docking studies and QSAR (Quantitative Structure-Activity Relationship) analyses are being conducted to predict its interactions with biological targets. These in silico approaches are complemented by experimental validation to ensure the reliability of the findings.

In the context of intellectual property, 3-(2-ethoxyethyl)-8-(4-ethoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has been the subject of several patents, highlighting its commercial potential. Pharmaceutical companies are actively exploring its use in combination therapies and personalized medicine, aligning with the growing trend toward precision healthcare.

As the scientific community continues to uncover the properties of this compound, its relevance in biomedical research is expected to grow. Future studies may focus on its mechanism of action, toxicity profile, and formulation development, addressing key questions such as "How does this compound compare to existing therapeutics?" and "What are its potential side effects?" These inquiries reflect the broader interest in safer and more effective treatment options.

In summary, 3-(2-ethoxyethyl)-8-(4-ethoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione (CAS No. 877644-15-0) represents a promising avenue for drug development and therapeutic innovation. Its multifunctional design and biological relevance position it as a compound of significant interest in both academic and industrial settings.

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